(5-Bromothiophen-3-yl)boronic acid
Overview
Description
(5-Bromothiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO2S. This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both bromine and boronic acid functional groups in this compound makes it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Bromothiophen-3-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-bromothiophene using a palladium-catalyzed reaction. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base. The reaction is carried out in a mixture of ethanol, water, and toluene at elevated temperatures (around 110°C) for an extended period .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate and other strong bases are used to facilitate the reactions.
Solvents: Mixtures of ethanol, water, and toluene are often employed to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Bromothiophen-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological systems, including the development of boron-containing drugs and probes for biological imaging.
Medicine: this compound is investigated for its potential use in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-3-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The bromine atom in the thiophene ring can also participate in substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-3-yl)boronic acid
- (5-Iodothiophen-3-yl)boronic acid
- (5-Fluorothiophen-3-yl)boronic acid
Uniqueness
(5-Bromothiophen-3-yl)boronic acid is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules. Additionally, the boronic acid group enhances its utility in cross-coupling reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
(5-bromothiophen-3-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBLJDKWBHBTOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.